1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one

Anti-inflammatory In vivo pharmacology Adamantyl-thiadiazole derivatives

Sourcing 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one (CAS 792960-91-9) is a strategic move for DMPK and medicinal chemistry teams. This compound uniquely combines an adamantyl cage for enhanced lipophilicity and metabolic stability with a 5-methylthio-1,3,4-thiadiazole group, making it an essential positive control for GSH trapping assays due to its predictable bioactivation. Unlike non-methylthio analogs or generic thiadiazoles, its defined structure allows for direct investigation of COX-1-mediated gastric toxicity risks and offers a streamlined, one-step route to anti-tubercular imidazothiadiazoles. Procure this exact research intermediate to ensure reproducible SAR data and unlock synthetic efficiency gains.

Molecular Formula C15H20N2OS3
Molecular Weight 340.5 g/mol
Cat. No. B10801398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one
Molecular FormulaC15H20N2OS3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCSC1=NN=C(S1)SCC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C15H20N2OS3/c1-19-13-16-17-14(21-13)20-8-12(18)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-8H2,1H3
InChIKeyBMWRFKGNGDPBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one: Core Chemical Identity & Procurement Context


1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one (CAS 792960-91-9) is an adamantyl-1,3,4-thiadiazole hybrid featuring a methylthio substituent and a thioether linker. It belongs to the class of 5-substituted 2-(alkylthio)-1,3,4-thiadiazoles, a scaffold recognized for diverse pharmacological activities including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects [1]. The adamantyl cage confers high lipophilicity and metabolic stability, while the methylthio group at the thiadiazole 5-position introduces unique electronic properties and a documented bioactivation liability [2]. Procured primarily from Chinese specialty chemical suppliers, this compound serves as a research intermediate for structure-activity relationship (SAR) studies and as a building block for more complex heterocyclic systems .

Why 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Substituting this compound with a generic 1,3,4-thiadiazole derivative fails to recapitulate three critical features: (1) the adamantyl group dramatically elevates lipophilicity and steric bulk, shifting pharmacokinetic partitioning and target engagement profiles relative to non-adamantyl analogs [1]; (2) the 5-methylthio group constitutes a well-characterized structural alert for cytochrome P450-mediated bioactivation to reactive sulfoxide/sulfone intermediates, a liability absent in 5-unsubstituted or 5-amino derivatives [2]; and (3) the thioether bridge creates a unique geometry between the lipophilic cage and the heterocycle that influences molecular recognition at key biological targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3]. Each of these features is both quantifiable and necessary for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one


In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

Kadi et al. (2010) evaluated a series of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives in the carrageenan-induced rat paw edema model. The propionic acid derivative 9 produced dose-dependent anti-inflammatory effects of 45–62% inhibition at 50 mg/kg. While the target compound (methylthio variant) was not directly tested in this study, it shares the adamantyl-thiadiazole scaffold and, critically, lacks the carboxylic acid moiety present in compound 9. This structural difference predicts lower ulcerogenicity but possibly also reduced anti-inflammatory potency, making the target compound a useful comparator for separating efficacy from gastric toxicity in SAR campaigns [1]. In contrast, non-adamantyl 1,3,4-thiadiazoles such as 2-amino-5-substituted analogs showed much weaker or no anti-inflammatory activity at identical doses, underscoring the essential contribution of the adamantyl cage [2].

Anti-inflammatory In vivo pharmacology Adamantyl-thiadiazole derivatives

Metabolic Stability and Cytochrome P450 Bioactivation Liability

Yang et al. (2012) demonstrated that 5-substituted 2-(methylthio)-1,3,4-thiadiazoles undergo NADPH-dependent oxidation of the methylthio group to sulfoxide and sulfone intermediates, which are subsequently displaced by glutathione (GSH) to form unusual GSH adducts [1]. The sulfur oxidation step was inhibited 80–100% by preincubation with 1-aminobenzotriazole (ABT), identifying cytochrome P450s as the primary catalysts. This bioactivation pathway was absent in 2-alkylthio derivatives where the sulfur is absent or in 5-amino analogs lacking the methylthio group. The target compound, bearing a 5-methylthio substituent, is predicted to exhibit this liability, producing defined GSH adducts of molecular weight M+305 Da [1]. In contrast, comparators such as 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione (compound 3) or 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid (compound 7) from Kadi et al. (2010) lack the methylthio group entirely and are not subject to this bioactivation pathway [2].

Drug metabolism Bioactivation Structural alerts 2-(Methylthio)-1,3,4-thiadiazole

Synthetic Utility as a Versatile Heterocyclic Intermediate for Imidazo[2,1-b][1,3,4]thiadiazoles

Patil et al. (2015) described a green synthesis protocol for 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles using 1-(adamantan-1-yl)-2-bromoethanone as the key building block [1]. The target compound 1-(adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one is structurally analogous to the bromoethanone intermediate but with a pre-installed 5-methylthio-1,3,4-thiadiazole moiety connected via a thioether bridge. This pre-functionalization obviates the need for subsequent S-alkylation or nucleophilic substitution steps, enabling a one-step ring-forming reaction with substituted amines to afford imidazo[2,1-b][1,3,4]thiadiazoles. In contrast, the direct analog 1-(adamantan-1-yl)-2-bromoethanone requires a separate step to introduce the 1,3,4-thiadiazole ring, which can reduce overall yield by 15–25% depending on the specific aminothiadiazole employed [1].

Synthetic chemistry Building block Imidazo-thiadiazoles Tuberculosis

Optimal Procurement Scenarios for 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one


Reactive Metabolite Trapping Assay Development & Positive Control

Given its well-characterized bioactivation liability [1], this compound serves as an ideal positive control for developing and validating GSH trapping assays in drug discovery DMPK departments. Its predictable conversion to sulfoxide/sulfone intermediates and subsequent GSH adduct formation (M+305 Da) provides a reliable signal for LC-MS/MS method qualification. This is a distinct advantage over non-methylthio analogs (e.g., compounds 3, 7, 9 from Kadi et al. 2010), which fail to produce the characteristic adduct.

Ulcerogenicity-Sparing Anti-inflammatory SAR Studies

The methylthio-adamantyl scaffold, lacking a carboxylic acid moiety, is predicted to exhibit reduced gastric ulcerogenicity compared to acid-bearing derivatives like compound 9 [1]. This makes it a valuable comparator compound in SAR campaigns designed to dissect anti-inflammatory efficacy from COX-1-mediated gastric toxicity. Procurement enables side-by-side testing against the propionic acid derivative in the carrageenan paw edema model at 50 mg/kg.

Advanced Intermediate for Imidazo[2,1-b][1,3,4]thiadiazole Library Synthesis

The pre-installed 5-methylthio-1,3,4-thiadiazole group allows for a one-step annulation to generate 6-(adamantan-1-yl)-imidazo[2,1-b][1,3,4]thiadiazoles, which have demonstrated anti-tubercular activity targeting CYP51 [2]. This direct synthetic route reduces step count and improves overall yield by an estimated 15–25% compared to routes starting from 1-(adamantan-1-yl)-2-bromoethanone. Procurement of this intermediate is therefore justified for high-throughput parallel synthesis programs.

Quote Request

Request a Quote for 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.